(E)-2-hexadecenal
Overview
Description
2-Hexadecenal is an unsaturated long-chain fatty aldehyde with the molecular formula C₁₆H₃₀O. It is a biologically active compound formed in organisms either enzymatically or non-enzymatically through the free-radical destruction of sphingolipids. This compound plays a significant role in various biological processes and has been the subject of extensive scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexadecenal can be synthesized through several methods:
Enzymatic Pathway: It is formed from sphingosine-1-phosphate under the action of the enzyme sphingosine-1-phosphate lyase.
Non-Enzymatic Pathway: It can also be produced through the free-radical destruction of sphingolipids during exposure to γ- and UV-radiation.
Industrial Production Methods
Industrial production of 2-Hexadecenal typically involves the chemical synthesis route, where sphingosine-1-phosphate is subjected to specific reaction conditions to yield the desired aldehyde. The process may involve the use of catalysts and controlled environmental conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hexadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexadecenoic acid by long-chain fatty aldehyde dehydrogenase.
Reduction: The compound can be reduced to hexadecanal in the presence of NADP+.
Substitution: It can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Long-chain fatty aldehyde dehydrogenase and oxygen.
Reduction: NADP+ as a cofactor.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Oxidation: Hexadecenoic acid.
Reduction: Hexadecanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hexadecenal has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its role in cellular signaling and apoptosis.
Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functional group.
Mechanism of Action
2-Hexadecenal exerts its effects through several mechanisms:
Regulation of Reactive Oxygen Species: At submicromolar concentrations, it elevates reactive oxygen species production by polymorphonuclear leukocytes.
Induction of Apoptosis: At higher concentrations, it induces apoptosis by increasing intracellular calcium levels, decreasing reactive oxygen species production, and reducing mitochondrial potential.
Signal Transduction Pathways: It modifies signal transduction pathways, particularly involving NADPH oxidase, myeloperoxidase, and JNK-MAPK.
Comparison with Similar Compounds
2-Hexadecenal can be compared with other similar compounds such as:
Hexadecanal: A saturated fatty aldehyde that lacks the double bond present in 2-Hexadecenal.
Hexadecenoic Acid: The oxidized form of 2-Hexadecenal.
Sphingosine-1-Phosphate: The precursor molecule from which 2-Hexadecenal is derived.
Uniqueness
2-Hexadecenal is unique due to its unsaturated nature and its role in both enzymatic and non-enzymatic pathways of sphingolipid metabolism. Its ability to regulate reactive oxygen species and induce apoptosis sets it apart from other similar compounds .
Properties
IUPAC Name |
(E)-hexadec-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJFYXOVGVXZKT-CCEZHUSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015907 | |
Record name | (E)-Hexadec-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3163-37-9, 27104-14-9, 22644-96-8 | |
Record name | 2-Hexadecenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-Hexadec-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HEXADECENAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79H35Z0RU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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